molecular formula C18H26N2O2 B3031263 Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate CAS No. 2187435-32-9

Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate

Cat. No.: B3031263
CAS No.: 2187435-32-9
M. Wt: 302.4
InChI Key: MHAYYNUIGJYKSJ-UHFFFAOYSA-N
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Description

Benzyl 4-(aminomethyl)bicyclo[222]octan-1-ylmethylcarbamate is a chemical compound with the molecular formula C18H26N2O2 It is known for its unique bicyclic structure, which includes a bicyclo[222]octane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate typically involves multiple steps. One common method includes the reaction of a bicyclo[2.2.2]octane derivative with benzyl chloroformate in the presence of a base to form the carbamate. The aminomethyl group can be introduced through a subsequent reaction with formaldehyde and a suitable amine under reductive amination conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aminomethyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity for certain targets. Pathways involved may include enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.2]octane-1-carboxylates: These compounds share the bicyclic core but differ in functional groups.

    8-Azabicyclo[3.2.1]octane derivatives: These compounds have a similar rigid structure but with different ring sizes and functional groups.

Uniqueness

Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate is unique due to its specific combination of a benzyl carbamate group and an aminomethyl group attached to the bicyclo[2.2.2]octane core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

benzyl N-[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-20(16(21)22-13-15-5-3-2-4-6-15)18-10-7-17(14-19,8-11-18)9-12-18/h2-6H,7-14,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAYYNUIGJYKSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)OCC1=CC=CC=C1)C23CCC(CC2)(CC3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201126902
Record name Carbamic acid, N-[4-(aminomethyl)bicyclo[2.2.2]oct-1-yl]-N-methyl-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201126902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2187435-32-9
Record name Carbamic acid, N-[4-(aminomethyl)bicyclo[2.2.2]oct-1-yl]-N-methyl-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2187435-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[4-(aminomethyl)bicyclo[2.2.2]oct-1-yl]-N-methyl-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201126902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate
Reactant of Route 2
Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate
Reactant of Route 3
Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate
Reactant of Route 4
Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate
Reactant of Route 5
Reactant of Route 5
Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate
Reactant of Route 6
Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate

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